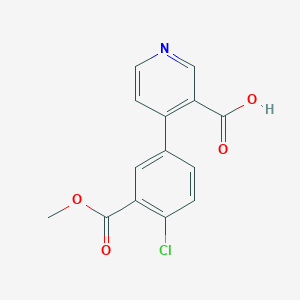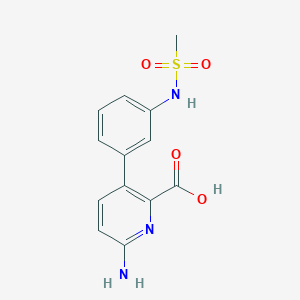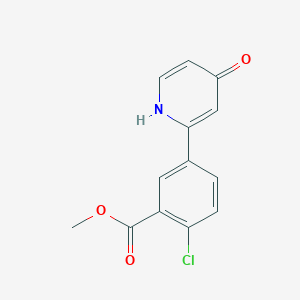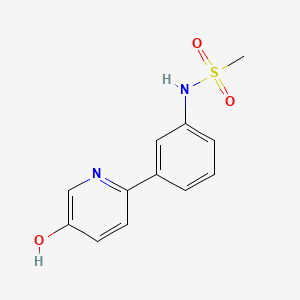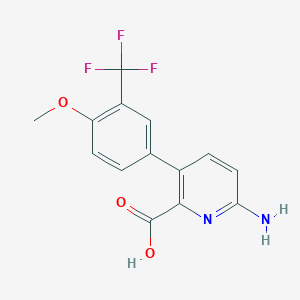
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, abbreviated as 4-OH-2-MTP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a white crystalline solid that is soluble in water and has a melting point of 191-193°C. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
4-OH-2-MTP has been studied for its potential applications in a variety of scientific research areas. It has been shown to possess anti-inflammatory, antioxidant, and antifungal properties, which makes it a promising candidate for use in the treatment of various diseases. Additionally, it has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could make it a useful tool for studying the effects of prostaglandins on various biological processes.
Mécanisme D'action
The exact mechanism of action of 4-OH-2-MTP is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, it is believed to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could explain its anti-inflammatory and antifungal effects.
Biochemical and Physiological Effects
4-OH-2-MTP has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has potent anti-inflammatory and antioxidant properties, as well as antifungal activity. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could explain its potential therapeutic effects in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-OH-2-MTP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is stable under a variety of conditions, making it suitable for long-term storage. However, it is important to note that it is not approved for human use and should only be used in laboratory experiments.
Orientations Futures
There are a variety of potential future directions for 4-OH-2-MTP. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of various diseases. Additionally, it could be studied for its potential use as an inhibitor of cyclooxygenase-2, which could lead to the development of novel drugs for the treatment of inflammation and other diseases. Additionally, further research could be conducted to investigate its potential use as an antioxidant and antifungal agent. Finally, it could be studied for its potential use in other laboratory experiments, such as in the synthesis of other compounds.
Méthodes De Synthèse
4-OH-2-MTP can be synthesized via a multi-step process that involves the reaction of various chemicals and reagents. The first step involves the reaction of 2-methoxy-5-trifluoromethylphenylacetic acid with potassium carbonate. This reaction produces a potassium salt of 2-methoxy-5-trifluoromethylphenylacetic acid. The second step involves the reaction of this salt with 4-hydroxy-2-pyridinecarboxaldehyde. This reaction produces 4-hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine. The final step involves the purification of the compound by recrystallization.
Propriétés
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12-3-2-8(13(14,15)16)6-10(12)11-7-9(18)4-5-17-11/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASHFKSFVRLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692778 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-18-4 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




